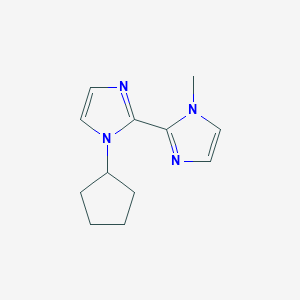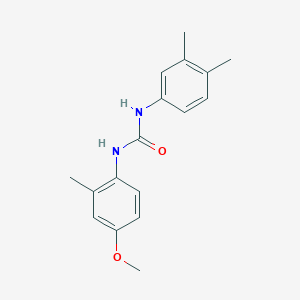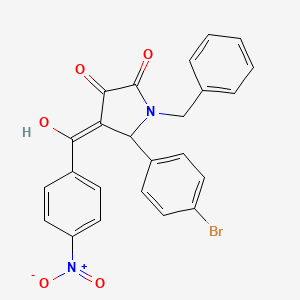![molecular formula C11H15NO5S2 B5345759 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, which results in the repression of gene transcription. MS-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
作用機序
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine exerts its pharmacological effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the re-expression of silenced genes. The reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells are the main mechanisms by which this compound exerts its anti-cancer effects. In neurodegenerative disorders, this compound has been shown to improve cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the intrinsic apoptotic pathway and reactivating tumor suppressor genes. In neurodegenerative disorders, this compound improves cognitive function by enhancing synaptic plasticity and reducing neuroinflammation. This compound also inhibits the production of pro-inflammatory cytokines by suppressing the activity of transcription factors that regulate the expression of these cytokines.
実験室実験の利点と制限
One of the main advantages of using 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine in lab experiments is its potent and selective inhibitory activity against HDACs. This makes it an ideal tool for studying the role of HDACs in gene regulation and disease pathogenesis. However, the use of this compound in lab experiments is limited by its low solubility in water, which can make it difficult to administer to cells or animals. In addition, this compound has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine. One potential area of investigation is the development of more potent and selective HDAC inhibitors that can be used for the treatment of cancer and other diseases. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize treatment strategies. Additionally, the use of this compound in combination with other drugs or therapies is an area of active investigation, as it may enhance the efficacy of these treatments. Finally, the development of more efficient synthesis methods for this compound could help to reduce the cost and increase the availability of this compound for research and clinical use.
合成法
The synthesis of 4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine involves the reaction of 3-(methylsulfonyl)benzenesulfonyl chloride with morpholine in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes. This compound has also been studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease, as it has been shown to improve cognitive function and reduce neuroinflammation in animal models. In addition, this compound has been investigated for its anti-inflammatory properties, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo.
特性
IUPAC Name |
4-(3-methylsulfonylphenyl)sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c1-18(13,14)10-3-2-4-11(9-10)19(15,16)12-5-7-17-8-6-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUURKNDKYGJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-iodo-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5345679.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~1~-methylalaninamide](/img/structure/B5345680.png)



![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-{[1-(methoxymethyl)cyclopropyl]methyl}acetamide](/img/structure/B5345722.png)
![(4aR*,8aR*)-4-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]octahydro-2H-1,4-benzoxazine](/img/structure/B5345731.png)
![6-(1,3-benzodioxol-5-yl)-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5345741.png)
![methyl 1-[2-(2,5-dimethylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B5345743.png)
![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![1-benzyl-N-[1-(2-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5345767.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)